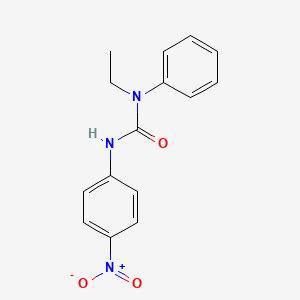

N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea

Description

Properties

CAS No. |

101091-67-2 |

|---|---|

Molecular Formula |

C15H15N3O3 |

Molecular Weight |

285.30 g/mol |

IUPAC Name |

1-ethyl-3-(4-nitrophenyl)-1-phenylurea |

InChI |

InChI=1S/C15H15N3O3/c1-2-17(13-6-4-3-5-7-13)15(19)16-12-8-10-14(11-9-12)18(20)21/h3-11H,2H2,1H3,(H,16,19) |

InChI Key |

CIHPZFSLVZJINP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups: The 4-nitrophenyl group in the target compound enhances electrophilicity compared to analogs like N-(4-cyanophenyl)-N'-phenylurea, where the cyano group is less electron-withdrawing .

Antimicrobial Activity

While direct data on the target compound is unavailable, highlights that 1,3,4-thiadiazole derivatives with 4-nitrophenyl groups exhibit potent antimicrobial activity against E. coli and C. albicans. The nitro group likely enhances membrane penetration or target binding .

Anticancer Potential

N-(Phenylcarbamoyl)benzamide () demonstrated rerank scores comparable to hydroxyurea in docking studies, suggesting substituted phenylureas may interact with DNA or enzymes critical to cancer progression. The ethyl group in the target compound could modulate such interactions .

Physicochemical Properties

Key properties inferred from substituents:

- Solubility : The nitro group reduces water solubility compared to analogs with electron-donating groups (e.g., methyl in siduron) .

- Stability : Nitro groups are generally stable under acidic conditions but may degrade under strong basic or reductive environments, as seen in for 4-nitrophenyl boronic acid .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea with high purity?

- Answer : The synthesis typically involves coupling reactions between substituted phenyl isocyanates and amines. A two-step approach is often employed:

Preparation of intermediates : React 4-nitrophenyl isocyanate with ethylamine in anhydrous dichloromethane under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Final urea formation : Introduce phenyl isocyanate to the intermediate under reflux in dimethylformamide (DMF) for 6–8 hours. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).

- Key Parameters :

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Solvent | DMF | 70–75% |

| Temperature | 80–90°C | — |

| Catalyst | None required | — |

Q. How can the structure of this compound be validated post-synthesis?

- Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR should show distinct peaks for ethyl (-CH- at δ 1.2–1.4 ppm), nitrophenyl (aromatic protons at δ 7.5–8.3 ppm), and urea NH (δ 8.9–9.1 ppm, broad) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 257.24 (CHNO) .

- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water 70:30, flow rate 1 mL/min) .

Q. What thermodynamic data are critical for predicting the stability of this compound in solution?

- Answer : Key parameters include:

- Enthalpy of Formation (ΔfH°) : -83.8 ± 0.3 kJ/mol (calculated via reaction calorimetry) .

- Thermal Stability : Decomposition temperature >200°C (TGA analysis under N atmosphere) .

- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

- Answer :

- Global Reactivity Descriptors : Calculate electrophilicity index (ω) and chemical potential (μ) using DFT (e.g., B3LYP/6-311++G** basis set). For similar nitrophenyl derivatives, ω ≈ 4.5 eV, indicating moderate electrophilic character .

- ADMET Predictions : Use tools like ADMET Predictor™ to estimate logP (~3.2) and cytochrome P450 inhibition (low risk for CYP3A4) .

- Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; rerank scores < -7.0 kcal/mol suggest strong binding .

Q. What strategies resolve contradictions in reported biological activity data for urea derivatives like this compound?

- Answer :

- Structural Variability : Compare substituent effects (e.g., nitro vs. chloro groups). For example, 4-nitrophenyl enhances electron-withdrawing properties, increasing cytotoxicity (IC ~1 mM in HeLa cells) vs. 4-chloro analogs (IC >5 mM) .

- Assay Conditions : Standardize protocols (e.g., MTT assay pH, incubation time) to minimize variability.

- Meta-Analysis : Aggregate data from PubChem and NIST to identify trends (e.g., logP vs. IC correlations) .

Q. How does the substitution pattern on the phenyl rings influence the compound’s interaction with biological targets?

- Answer :

- Electron-Withdrawing Groups (e.g., -NO) : Enhance hydrogen-bonding with enzyme active sites (e.g., urease inhibition via nitro-phenyl coordination) .

- Steric Effects : Ethyl groups reduce steric hindrance compared to bulkier substituents, improving binding to hydrophobic pockets .

- Comparative Data :

| Substituent | Biological Activity | Target |

|---|---|---|

| -NO | Anticancer (IC 1 mM) | HeLa cells |

| -Cl | Antifungal (MIC 50 µg/mL) | Candida spp. |

Methodological Notes

- Spectroscopy : Prioritize C NMR for confirming urea carbonyl (C=O at δ 160–165 ppm) and nitrophenyl carbons .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

- Safety : Handle nitrophenyl derivatives under fume hoods due to potential mutagenicity (LD >500 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.